3-(4-tert-Butylphenyl)thiophenol
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18S/c1-16(2,3)14-9-7-12(8-10-14)13-5-4-6-15(17)11-13/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZXNISUADVUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Intermediate Preparation
The synthesis of tert-butyl-substituted thiophenols typically begins with the preparation of the corresponding sulfonic acid chloride. For 4-tert-butylbenzenesulfonyl chloride, chlorination of 4-tert-butylbenzenesulfonic acid with chlorosulfonic acid (ClSO₃H) or phosphorus pentachloride (PCl₅) is a standard approach. The sulfonic acid itself is often derived from the sulfonation of 4-tert-butylbenzene using concentrated sulfuric acid.
Key Reaction Conditions
Reduction to Thiophenol
The reduction of sulfonyl chlorides to thiophenols is a two-step process involving the formation of a sulfone hydrazide intermediate followed by reductive cleavage. A patent by details this methodology for 4-chlorothiophenol, which can be adapted for tert-butyl derivatives:
-
Sulfone Hydrazide Formation :
-
Disulfide Formation and Cleavage :
Representative Data
| Step | Reagents | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Sulfone hydrazide | Hydrazine, HI, HCl | 20°C | 85–90 | |
| Disulfide cleavage | Na₂S, Fe, triphenylphosphine | 200°C | 93.7 |
Steric and Electronic Considerations in tert-Butyl Substitution
The tert-butyl group imposes significant steric hindrance, which influences both reaction kinetics and regioselectivity. In the reduction of 4-tert-butylbenzenesulfonyl chloride, the bulky substituent slows transmetalation steps but enhances stability of intermediates. For instance, the use of sodium sulfide (Na₂S) as a reductant requires elevated temperatures (200°C) to overcome steric barriers, whereas iron (Fe) and triphenylphosphine act as synergistic catalysts to lower activation energy.
Mechanistic Insights
-
Reductive Cleavage Pathway :
Na₂S donates sulfide ions (S²⁻), which nucleophilically attack the electrophilic sulfur in the sulfonyl chloride. The tert-butyl group stabilizes the transition state through hyperconjugation, favoring retention of configuration at the sulfur center. -
Role of Triphenylphosphine :
Acts as a Lewis base to coordinate with Fe, facilitating electron transfer and preventing over-reduction to thioether byproducts.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Sulfonic Acid Reduction | High yield, industrial feasibility | Harsh conditions (200°C) | 93.7 | Excellent |
| Suzuki Coupling | Modular, mild conditions | Steric hindrance, cost | ≤60* | Moderate |
*Estimated based on analogous couplings.
Industrial-Scale Optimization
The patent literature emphasizes solvent selection and reagent stoichiometry as critical factors:
-
Solvent : Methanol/water mixtures improve solubility of intermediates and facilitate phase separation.
-
Stoichiometry : A 1:3 molar ratio of sulfonyl chloride to hydrazine minimizes byproduct formation.
Case Study :
A 60.0 g scale synthesis of 4-tert-butylthiophenol achieved 93.7% yield using Na₂S, Fe, and triphenylphosphine in chlorosulfonic acid/water . Adapting this to 3-(4-tert-Butylphenyl)thiophenol would require substituting the sulfonyl chloride precursor with a meta-substituted analog.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-Butylphenyl)thiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Scientific Research Applications
The applications of 3-(4-tert-Butylphenyl)thiophenol span several domains:
Material Science
This compound is utilized in the production of polymers and resins due to its reactive thiol group. This characteristic allows it to serve as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.
Biological Research
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown its efficacy against various microbial strains, suggesting potential use in pharmaceutical formulations aimed at infection control.
- Anti-inflammatory Effects : Preliminary investigations point to its ability to modulate inflammatory pathways, making it a candidate for therapeutic development in inflammatory diseases.
Pharmaceutical Applications
The unique combination of thiophenolic and aromatic functionalities allows for the exploration of this compound as a scaffold for drug design. It may serve as a lead compound in the development of new drugs targeting specific biochemical pathways.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
Case Study 2: Polymer Applications
In material science research, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The results indicated improved performance characteristics compared to traditional polymer additives.
Mechanism of Action
The mechanism by which 3-(4-tert-Butylphenyl)thiophenol exerts its effects involves interactions with various molecular targets. The thiophenol group can participate in redox reactions, influencing cellular oxidative states. Additionally, the phenyl ring allows for interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Variations
4-tert-Butylphenol (CAS 98-54-4 )
- Molecular Formula : C₁₀H₁₄O
- Functional Group: Phenol (-OH).
- Key Differences: The hydroxyl group in 4-tert-Butylphenol is more acidic (pKa ~10) compared to the thiol group in 3-(4-tert-Butylphenyl)thiophenol (thiophenol pKa ~6.5), making the phenol more reactive in deprotonation reactions . Applications: Used in resins, stabilizers, and surfactants due to its polar -OH group .
4-sec-Butyl-2,6-di-tert-butylphenol (CAS 17540-75-9 )
- Molecular Formula : C₁₈H₃₀O
- Functional Group: Phenol (-OH) with bulky substituents.
- Key Differences: Steric hindrance from the 2,6-di-tert-butyl groups limits reactivity, favoring applications as an antioxidant or stabilizer in polymers . Higher molecular weight (262.43 g/mol) reduces solubility in polar solvents compared to this compound .
3-(4-tert-Butylphenyl)-2-methylpropanal (CAS 80-54-6, Lilial® )
Electronic and Steric Effects
4-(4-tert-Butylphenyl)-1,3-thiazol-2-amine (CAS 81529-61-5 )
- Molecular Formula : C₁₃H₁₆N₂S
- Key Differences: The thiazole ring introduces nitrogen-based electron-withdrawing effects, altering electronic properties compared to the electron-rich thiophenol. Applications: Utilized as a research chemical in medicinal chemistry due to its heterocyclic structure .
3-(4-tert-Butylphenyl)-2-methylpropanoic acid (CAS 66735-04-4 )
- Molecular Formula : C₁₄H₂₀O₂
- Functional Group : Carboxylic acid (-COOH).
- Key Differences: The carboxylic acid group enhances solubility in polar solvents (e.g., water) and enables hydrogen bonding, unlike the lipophilic thiophenol. Potential use in pharmaceuticals or agrochemicals .
Toxicity and Regulatory Considerations
- 3-(4-tert-Butylphenyl)-2-methylpropanal (Lilial®) is restricted under EU RoHS due to its allergenicity . In contrast, this compound lacks direct regulatory restrictions but may require toxicity assessments, particularly regarding thiol-mediated bioactivation pathways (e.g., CoA conjugation, as seen in BMHCA-like compounds ).
Biological Activity
Chemical Structure and Properties
3-(4-tert-Butylphenyl)thiophenol is characterized by a thiophenol group attached to a tert-butyl-substituted phenyl ring. Its chemical structure can be represented as follows:
- Molecular Formula : C13H16S
- Molecular Weight : 220.34 g/mol
The presence of the thiol (-SH) group is significant for its biological activity, particularly in redox reactions.
Antioxidant Properties
One of the primary biological activities attributed to this compound is its antioxidant capacity . Research indicates that this compound can scavenge free radicals, thus potentially protecting cells from oxidative stress. This property is crucial in mitigating damage associated with various diseases, including cancer and neurodegenerative disorders.
The antioxidant mechanism involves the donation of hydrogen atoms from the thiol group, which neutralizes reactive oxygen species (ROS). This process helps to maintain cellular redox homeostasis and prevent lipid peroxidation.
Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results Summary
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
| A549 | 20 | ROS generation |
These findings suggest that the compound may induce apoptosis through oxidative stress mechanisms, leading to cell death in malignant cells.
Anti-inflammatory Activity
Additionally, this compound has been reported to exhibit anti-inflammatory properties. It may inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in various inflammatory diseases.
Study on Neuroprotection
A notable study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved cell viability compared to controls.
Cardioprotective Effects
Another study focused on the cardioprotective effects of this compound in a rat model subjected to ischemia-reperfusion injury. The administration of this compound resulted in reduced myocardial infarct size and improved cardiac function, suggesting potential therapeutic applications in cardiovascular diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 3-(4-tert-Butylphenyl)thiophenol to ensure high yield and purity?
- Methodological Answer : The synthesis typically involves thiolation of a halogenated precursor (e.g., 4-tert-butylbromobenzene) using thiourea or sodium hydrosulfide under reflux conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the thiophenol derivative. Characterization should include melting point determination, -NMR (to confirm aromatic protons and tert-butyl group splitting), and IR spectroscopy (S-H stretch ~2550 cm) . For reproducibility, document yields, solvent systems, and retention factors (Rf) during TLC analysis.
Q. How should researchers characterize this compound spectroscopically?
- Methodological Answer :
- NMR : -NMR should show a singlet for the tert-butyl group (9H, δ ~1.3 ppm) and aromatic protons (4H, δ ~7.3–7.5 ppm). The thiol proton (S-H) may appear as a broad peak at δ ~3.5 ppm but is often absent due to exchange or oxidation.
- IR : Confirm S-H (2550 cm) and aromatic C-H stretches (3050–3100 cm).
- Mass Spectrometry : Molecular ion peak at m/z 220 (CHS) with fragmentation patterns matching the tert-butylphenyl moiety .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods and nitrile gloves due to the compound’s potential toxicity and thiol reactivity. Avoid exposure to oxidizing agents to prevent disulfide formation. Emergency measures include rinsing skin/eyes with water for 15 minutes and consulting safety data sheets (SDS) for spill management .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the vibrational spectra and electronic properties of this compound?
- Methodological Answer : Optimize geometry using B3LYP/6-311++G** basis sets in gas phase. Compare computed vibrational frequencies (e.g., S-H stretch, C-S bending) with experimental IR/Raman data. Natural Bond Orbital (NBO) analysis can elucidate charge distribution, while frontier molecular orbitals (HOMO/LUMO) reveal reactivity trends. Note that solvent effects (via Onsager model) may shift frequencies by 10–20 cm .
Q. How can contradictory data regarding the biological activity of thiophenol derivatives be resolved?
- Methodological Answer : Perform systematic in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under controlled conditions. Compare results with structurally similar compounds (e.g., 3-(trifluoromethyl)thiophenol ) to isolate substituent effects. Meta-analyses of existing literature should account for variables like solvent choice (DMSO vs. ethanol) and cell line specificity .
Q. What mechanistic insights explain the reactivity of this compound in radical-mediated reactions?
- Methodological Answer : The tert-butyl group enhances steric hindrance, slowing disulfide formation but stabilizing thiyl radicals. Use EPR spectroscopy to detect radical intermediates. Kinetic studies (e.g., UV-Vis monitoring of S-H decay) can determine rate constants for hydrogen abstraction, influenced by solvent polarity and radical initiators (e.g., AIBN) .
Q. How do solvent effects influence the nucleophilic substitution reactions of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group, accelerating SN2 reactions with alkyl halides. In contrast, protic solvents (e.g., ethanol) stabilize the thiolate anion but may reduce reactivity due to hydrogen bonding. Solvent parameters (Kamlet-Taft, Hansen solubility) should be correlated with reaction yields .
Tables
Table 1 : Key Spectroscopic Data for this compound
Table 2 : Computational Parameters for DFT Studies
| Parameter | Value | Application | Reference |
|---|---|---|---|
| Basis Set | 6-311++G** | Geometry optimization, vibrational | |
| Solvent Model | Onsager (ε = 4.8 for CHCl) | Solvent effect correction | |
| Functional | B3LYP | Electronic structure analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
